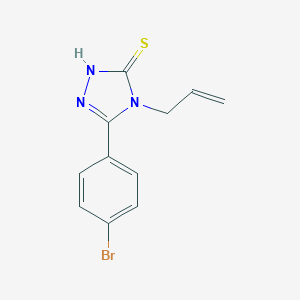

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

説明

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl and allyl groups in its structure potentially enhances its biological activity and makes it a subject of interest in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

化学反応の分析

Types of Reactions

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted triazoles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

Research indicates that 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol exhibits notable antifungal properties. It has been tested against various fungal strains, showing effectiveness comparable to established antifungal agents. The mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Potential

Studies have also explored the compound's anticancer potential. Preliminary data suggest that it may induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell growth and survival . Further investigation into its structure-activity relationship (SAR) could lead to the development of new anticancer drugs.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent in clinical settings .

Agricultural Applications

Pesticide Development

Given its biological activity, this compound is being investigated for use as a pesticide. Its efficacy against plant pathogens suggests it could be developed into a safe and effective agricultural fungicide . Research into its environmental impact and toxicity to non-target organisms is essential for regulatory approval.

Material Science

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces can prevent oxidation and degradation in corrosive environments. Studies indicate that it performs effectively in acidic media, making it suitable for industrial applications .

Case Studies

作用機序

The mechanism of action of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes that are crucial for the survival of microorganisms. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to cell death. The bromophenyl group enhances its binding affinity to these targets, making it more effective .

類似化合物との比較

Similar Compounds

- 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the bromophenyl group in 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Bromine, being a larger and more electronegative atom, can enhance the compound’s biological activity by increasing its binding affinity to molecular targets. This makes it potentially more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs .

生物活性

4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C₁₁H₁₀BrN₃S

- Molecular Weight : 296.19 g/mol

- CAS Number : 91813-57-9

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols possess significant antimicrobial properties. A study highlighted that various S-substituted derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL at a concentration of 125 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC₅₀ values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Triazole derivative | HCT-116 | 6.2 |

| Triazole derivative | T47D | 27.3 - 43.4 |

Anti-inflammatory and Antioxidant Activities

The compound's potential as an anti-inflammatory agent has also been noted in some studies. Triazoles have been linked to the inhibition of inflammatory pathways and reduction of oxidative stress markers in various biological systems . This suggests that this compound might contribute to reducing inflammation and oxidative damage.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that modifications on the sulfur atom did not significantly alter their antimicrobial properties but did enhance their overall activity against certain strains .

- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of triazole derivatives revealed that specific structural modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

特性

IUPAC Name |

3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZQHKVTLFISSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352124 | |

| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91813-57-9 | |

| Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。